6-Bromo-4-phenyl-1H-quinazolin-2-one

Descripción general

Descripción

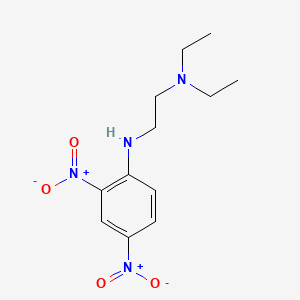

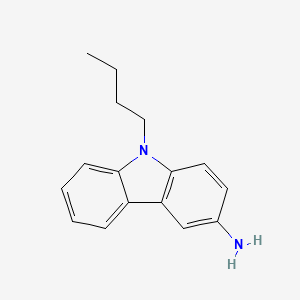

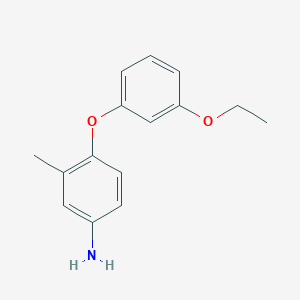

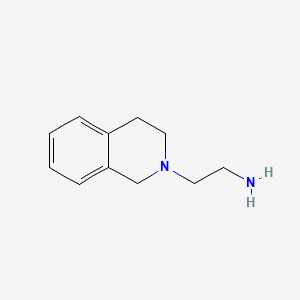

“6-Bromo-4-phenyl-1H-quinazolin-2-one” is a chemical compound with the linear formula C14H9BrN2O . It belongs to the class of quinazoline derivatives, which are known for their significant biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for “6-Bromo-4-phenyl-1H-quinazolin-2-one” are not available in the retrieved data.Molecular Structure Analysis

The molecular structure of “6-Bromo-4-phenyl-1H-quinazolin-2-one” consists of a quinazoline core with a bromine atom at the 6th position and a phenyl group at the 4th position . The exact structural details are not available in the retrieved data.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Some of these include coupling of imine and electron-rich alkene, condensation reactions, and reactions with metal ions . Specific chemical reactions involving “6-Bromo-4-phenyl-1H-quinazolin-2-one” are not available in the retrieved data.Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Quinazoline derivatives, including 6-Bromo-4-phenyl-1H-quinazolin-2-one, have been found to exhibit significant anti-cancer activities . They can inhibit the growth of cancer cells and are being explored for their potential use in cancer therapies .

Anti-Inflammatory Activity

These compounds also show anti-inflammatory properties . They can help reduce inflammation, making them potentially useful in treating conditions characterized by excessive inflammation .

Anti-Bacterial Activity

Quinazoline derivatives have been found to possess anti-bacterial properties . They can inhibit the growth of bacteria, suggesting their potential use in treating bacterial infections .

Analgesic Activity

These compounds also exhibit analgesic (pain-relieving) activities . They can help alleviate pain, indicating their potential use in pain management .

Anti-Viral Activity

Quinazoline derivatives have been found to possess anti-viral properties . They can inhibit the replication of viruses, suggesting their potential use in treating viral infections .

Cytotoxic Activity

Bromo derivatives of quinazoline, such as 6-Bromo-4-phenyl-1H-quinazolin-2-one, have been found to exhibit cytotoxic activities . They can kill cells, particularly cancer cells, making them potentially useful in cancer therapies .

Anti-Spasm Activity

Quinazoline derivatives also show anti-spasm properties . They can help alleviate spasms, indicating their potential use in treating conditions characterized by muscle spasms .

Anti-Tuberculosis Activity

These compounds have been found to possess anti-tuberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, suggesting their potential use in treating tuberculosis .

Mecanismo De Acción

Propiedades

IUPAC Name |

6-bromo-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRZROIZOHWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187088 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Bromo-4-phenyl-1H-quinazolin-2-one | |

CAS RN |

33443-53-7 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)